molecular formula C18H18N2OS2 B2752998 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole CAS No. 1706299-28-6

2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole

Cat. No.: B2752998
CAS No.: 1706299-28-6
M. Wt: 342.48
InChI Key: VNXLUKRGQJNXLH-UHFFFAOYSA-N
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Description

2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole is a complex organic compound that features an indole ring, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole likely involves multi-step organic reactions. A possible synthetic route could start with the preparation of the indole and thiophene precursors, followed by the formation of the thiazepane ring through cyclization reactions. The final step would involve the coupling of these components under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole, thiophene, and thiazepane derivatives, such as:

  • (1H-indol-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
  • (1H-indol-2-yl)(7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone

Uniqueness

The uniqueness of 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole lies in its specific combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1H-indol-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-18(15-12-13-4-1-2-5-14(13)19-15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLUKRGQJNXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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